

# Physicochemical properties of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

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## Compound of Interest

Compound Name: 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

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An In-Depth Technical Guide to the Physicochemical Properties of **6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine**

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### Introduction

In the landscape of modern drug discovery and medicinal chemistry, substituted pyrimidines represent a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their prevalence is a testament to their versatile chemical reactivity and their ability to engage with biological targets through various non-covalent interactions. This guide provides a comprehensive technical overview of a specific pyrimidine derivative, **6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine** (CAS No. 941294-46-8), tailored for researchers, scientists, and drug development professionals. Our focus extends beyond a mere cataloging of data; we aim to deliver actionable insights into the causality behind its properties and the experimental methodologies required for its characterization.

This document delves into the core physicochemical attributes that govern the behavior of this molecule—from its structural and electronic properties to its solubility and lipophilicity. Understanding these characteristics is paramount, as they are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its potential as a drug candidate. We will explore its spectroscopic signature, chemical

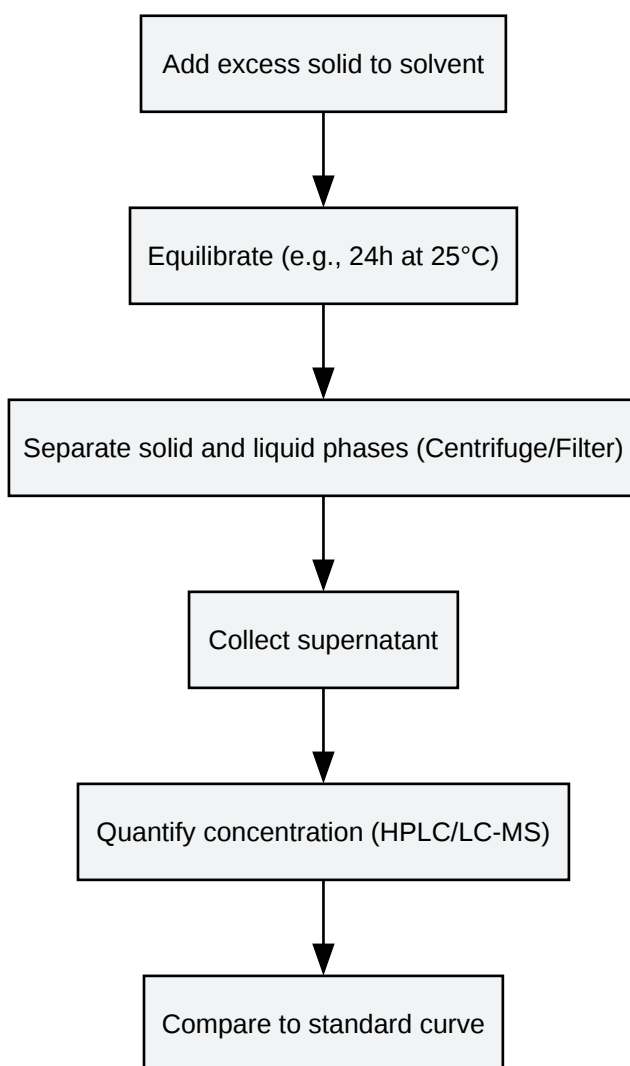
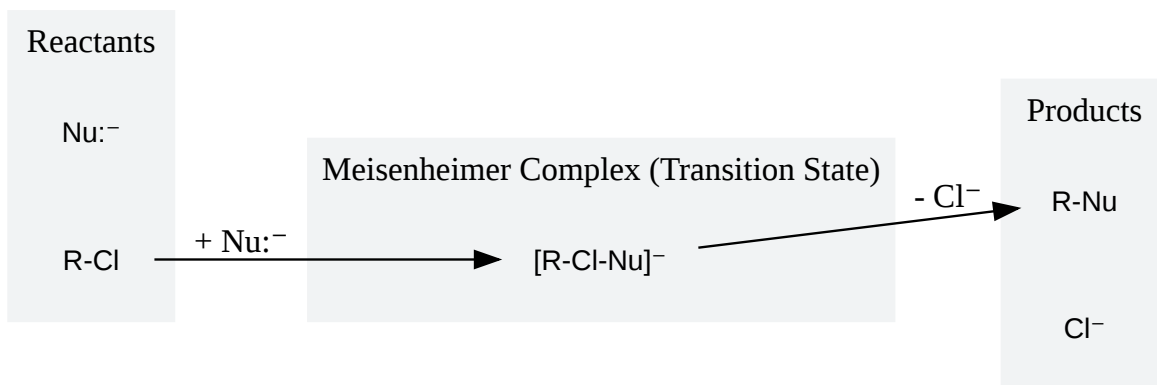
reactivity, and provide validated, step-by-step protocols for the empirical determination of its most critical parameters.

## Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. **6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine** is a substituted pyrimidine featuring a chlorine atom at the 6-position and a 3-methoxypropylamino side chain at the 4-position.

- IUPAC Name: **6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine**
- CAS Number: 941294-46-8[3]
- Molecular Formula: C<sub>8</sub>H<sub>12</sub>ClN<sub>3</sub>O[3]
- Molecular Weight: 201.65 g/mol [3]

The structural arrangement of these functional groups dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.



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## References

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